Itpp sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

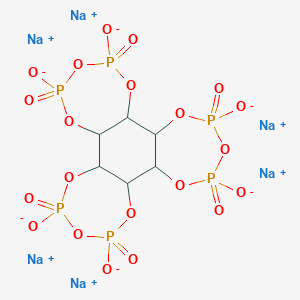

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOYSAZRROROSE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na6O21P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439863 | |

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23103-35-7 | |

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that enhances the release of oxygen into tissues. Its primary mechanism involves binding to hemoglobin and decreasing its affinity for oxygen, thereby shifting the oxygen-hemoglobin dissociation curve to the right and promoting tissue oxygenation. This action has significant therapeutic implications, particularly in oncology, where ITPP has been shown to counteract tumor hypoxia, a key driver of malignancy and treatment resistance. Beyond its direct effect on oxygen delivery, ITPP induces long-term vascular normalization, modulates the tumor immune microenvironment, and influences key signaling pathways such as HIF-1α/VEGF and PTEN. This guide provides a comprehensive overview of the molecular mechanisms, downstream physiological effects, and key experimental data related to ITPP sodium salt.

Core Mechanism of Action: Allosteric Regulation of Hemoglobin

The principal mechanism of ITPP revolves around its function as an allosteric modulator of hemoglobin (Hb), akin to the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG).[1][2][3][4]

-

Cellular Uptake: ITPP is a membrane-permeant molecule that enters red blood cells (erythrocytes).[5] Studies indicate that this transport is facilitated by the Band 3 anion exchange protein, a major transmembrane protein in erythrocytes.[6]

-

Binding and Conformational Change: Inside the erythrocyte, ITPP binds to a central cavity in the deoxyhemoglobin (T-state or "tense" state) tetramer.[7][8] This binding stabilizes the T-state, which has a lower affinity for oxygen compared to the R-state ("relaxed" state).[4][7]

-

Reduced Oxygen Affinity: By stabilizing the low-affinity T-state, ITPP makes it energetically less favorable for hemoglobin to bind oxygen. This allosteric regulation effectively reduces hemoglobin's overall oxygen-binding affinity.[5][9]

-

Rightward Shift of the Oxygen-Hemoglobin Dissociation Curve: The reduced affinity for oxygen results in a rightward shift of the oxygen-hemoglobin dissociation curve.[5] This means that for any given partial pressure of oxygen (pO2), a lower percentage of hemoglobin is saturated with oxygen, leading to an enhanced release of O2 from erythrocytes into the surrounding tissues.[5] This is particularly effective in hypoxic environments where the pO2 is already low.

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. google.com [google.com]

- 5. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 6. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]

Myo-Inositol Trispyrophosphate (ITPP): An In-depth Technical Guide on its In Vivo Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has demonstrated significant therapeutic potential in a variety of preclinical models. By binding to hemoglobin and reducing its oxygen affinity, ITPP facilitates the release of oxygen into tissues, thereby counteracting hypoxia. This technical guide provides a comprehensive overview of the in vivo functions of ITPP, including its core mechanism of action, quantitative physiological effects, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic applications of ITPP.

Core Mechanism of Action

The primary in vivo function of myo-inositol trispyrophosphate is to act as an allosteric regulator of hemoglobin.[1] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell membrane.[1][2] Once inside the erythrocyte, ITPP binds to the same allosteric site on the hemoglobin molecule as the endogenous regulator 2,3-bisphosphoglycerate (2,3-BPG). This binding event stabilizes the T-state (tense, low-oxygen-affinity) conformation of hemoglobin.[2] The consequence of this stabilization is a rightward shift in the oxygen-hemoglobin dissociation curve, which signifies a decrease in hemoglobin's affinity for oxygen.[2][3] This reduced affinity promotes the release of oxygen from red blood cells into the surrounding tissues, leading to increased tissue oxygenation, particularly in hypoxic environments.[4][5] Studies indicate that ITPP enters red blood cells via the band 3 anion transporter.[4][6]

Caption: ITPP enters red blood cells, binds to hemoglobin, and facilitates oxygen release to tissues.

Quantitative Data Presentation

The administration of ITPP has been shown to elicit dose-dependent physiological responses in vivo. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice

| Dose (g/kg, i.p.) | Mean p50 (torr) | % Increase in p50 | Reference(s) |

| 0 (Control) | 37.3 ± 1.5 | - | [2] |

| 1 | ~45.5 | 22% | [2] |

| 2 | ~51.1 | 37% | [2] |

| 0.5 - 3 | Not specified | up to 31% | [2][7] |

p50: Partial pressure of oxygen at which hemoglobin is 50% saturated.

Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice

| Animal Model | Administration Route | Dosage | Maximal Increase in Exercise Capacity | Reference(s) |

| Normal | Intraperitoneal | 0.5 - 3 g/kg | 57 ± 13% | [2] |

| Normal | Oral (in drinking water) | Not specified | 34 ± 10% | [2] |

| Severe Heart Failure | Intraperitoneal | Not specified | 63 ± 7% | [2] |

| Severe Heart Failure | Oral (in drinking water) | Not specified | 34% | [7] |

Table 3: Effect of ITPP on Tumor Oxygenation in Murine Models

| Tumor Model | Dosage and Regimen | Change in Tumor pO2 | Reference(s) |

| B16 Melanoma & 4T1 Breast Carcinoma | 1.5-2 g/kg, i.p., multiple doses | Increase of 10-20 mm Hg | [8][9] |

| Pancreatic Tumor | Single i.p. injection | Sustained increase for almost 1 week | [10] |

Table 4: Effect of ITPP on Hypoxia-Inducible Factor-1α (HIF-1α) Expression

| Context | Effect on HIF-1α | Reference(s) |

| Myocardium (in vivo) | Decreased mRNA expression | [2] |

| Cultured Cardiomyocytes (in vitro) | Prevention of hypoxia-induced overexpression | [5][11] |

| Vascular Endothelial Cells | Reduction in expression | [5] |

Experimental Protocols

This section provides an overview of the methodologies employed in key in vivo studies of ITPP.

Animal Models

-

Mice: Studies have utilized both healthy mice and transgenic models, such as those with severe heart failure induced by cardiac-specific overexpression of Gαq.[2] For cancer research, common models include B16 melanoma and 4T1 breast carcinoma.[9]

-

Rats: Wistar rats have been used to model myocardial infarction.[5]

ITPP Administration

-

Preparation: ITPP is dissolved in injectable water, and the pH is adjusted to 7.0 with 0.1 mol/L NaOH.[10]

-

Intraperitoneal (i.p.) Injection: A frequently used method with doses ranging from 0.5 to 4.0 g/kg.[2][10] Treatment schedules can vary from a single injection to multiple doses administered over several weeks.[5][10]

-

Oral Administration: ITPP has been successfully administered by dissolving it in the drinking water of mice.[2]

Measurement of Physiological Parameters

-

Hemoglobin p50: Blood samples are typically analyzed 18-24 hours post-ITPP administration using a HEMOX analyzer to determine the oxygen-hemoglobin dissociation curve and p50 value.[2]

-

Maximal Exercise Capacity: Assessed using treadmill tests where parameters like running time and distance to exhaustion are measured.[2]

-

Tumor Oxygenation: In vivo Electron Paramagnetic Resonance (EPR) oximetry with an implanted oxygen-sensitive probe (e.g., OxyChip) allows for repeated, localized measurements of tumor pO2 over time.[9][12]

Caption: A typical experimental workflow for in vivo evaluation of ITPP.

Signaling Pathways and Downstream Effects

The primary effect of ITPP—enhanced tissue oxygenation—triggers a cascade of downstream cellular and molecular events, particularly in disease states characterized by hypoxia.

Anti-Cancer Effects

Tumor hypoxia is a critical factor in cancer progression and therapeutic resistance. By alleviating hypoxia, ITPP exerts several anti-tumor effects:

-

Downregulation of HIF-1α: Increased oxygen availability leads to the proteasomal degradation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α).[2] This transcription factor is a master regulator of the cellular response to hypoxia and drives the expression of genes involved in angiogenesis, cell survival, and metabolism.

-

Vascular Normalization: By reducing HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), long-term ITPP treatment can promote the normalization of the tumor vasculature.[10] This can lead to a more stable and efficient blood supply, further reducing hypoxia.

-

Inhibition of Tumor Cell Respiration: ITPP has also been shown to inhibit the oxygen consumption rate of tumor cells, which can further contribute to an increase in tumor oxygenation.[10]

Caption: Downstream signaling effects of ITPP in a tumor microenvironment.

Cardiovascular Effects

In cardiovascular diseases associated with ischemia, ITPP has shown significant benefits:

-

Heart Failure: By improving oxygen delivery to the myocardium, ITPP can enhance exercise capacity in animals with severe heart failure.[2]

-

Myocardial Infarction: In a rat model of myocardial infarction, ITPP treatment protected against the development of heart failure and promoted beneficial left ventricular remodeling.[5][11] This effect is attributed to the prevention of HIF-1α overexpression in cardiomyocytes under hypoxic conditions.[5][11]

Conclusion

myo-Inositol trispyrophosphate is a well-characterized molecule with a clear and potent in vivo mechanism of action. Its ability to increase tissue oxygenation by allosterically modifying hemoglobin presents a compelling therapeutic strategy for a range of hypoxia-driven pathologies, most notably cancer and cardiovascular diseases. The quantitative data from preclinical studies are promising, and the established experimental protocols provide a solid framework for future investigations. Further research into the pharmacokinetics, long-term safety, and clinical efficacy of ITPP is warranted to fully realize its therapeutic potential.

References

- 1. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Inositol tripyrophosphate: a new membrane permeant allosteric effector of haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. umbrellalabs.is [umbrellalabs.is]

- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors [ouci.dntb.gov.ua]

- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 10. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors - PMC [pmc.ncbi.nlm.nih.gov]

ITPP Sodium Salt: An In-depth Technical Guide to its Function as an Allosteric Effector of Hemoglobin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol trispyrophosphate (ITPP) sodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in various therapeutic areas. By binding to hemoglobin, ITPP modulates its affinity for oxygen, promoting oxygen release in tissues. This mechanism of action has profound implications for treating conditions characterized by hypoxia, including cancer, cardiovascular diseases, and ischemia. This technical guide provides a comprehensive overview of the core principles of ITPP's interaction with hemoglobin, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Allosteric Modulation of Hemoglobin

ITPP functions by binding to the β-cleft of deoxygenated hemoglobin, a site distinct from the oxygen-binding heme group. This binding event stabilizes the low-oxygen-affinity "tense" (T) state of the hemoglobin tetramer. Consequently, the oxygen-hemoglobin dissociation curve shifts to the right, signifying a decrease in hemoglobin's affinity for oxygen.[1] This rightward shift results in a higher partial pressure of oxygen (P50), the pressure at which hemoglobin is 50% saturated with oxygen.[1][2] The practical outcome of this allosteric modulation is an enhanced unloading of oxygen from red blood cells into peripheral tissues, particularly in hypoxic environments where the oxygen gradient is steep.[3]

A critical aspect of ITPP's therapeutic potential is its ability to permeate the red blood cell membrane, a feature not shared by similar polyanionic compounds like inositol hexaphosphate (IHP).[4] Evidence suggests that ITPP enters red blood cells via the band 3 anion exchanger protein, ensuring its targeted delivery to hemoglobin.[5]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of ITPP with hemoglobin and its physiological effects.

Table 1: In Vitro Binding and Efficacy

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (Kd) of ITPP binding to RBC ghosts | 1.72 x 10⁻⁵ M | Human | Not Specified | [5] |

| Maximum Intracellular ITPP Concentration | 5.5 x 10⁻³ M | Human | Ion Chromatography | [5] |

Table 2: In Vivo Dose-Response Effect of ITPP on Hemoglobin P50 in Mice

| ITPP Dose (Intraperitoneal) | Mean P50 (torr) | % Increase in P50 | Reference |

| Placebo | 37.3 ± 1.5 | - | [6] |

| 1 g/kg | 45.5 (calculated) | ~22% | [6] |

| 2 g/kg | 51.1 (calculated) | ~37% | [6] |

Note: Calculated mean P50 values are based on the reported average baseline and percentage increases.

Signaling Pathway and Physiological Response

ITPP's primary effect of enhancing oxygen delivery to tissues triggers downstream physiological responses. One of the most significant is the modulation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. In hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. By alleviating tissue hypoxia, ITPP can lead to the destabilization and reduced expression of HIF-1α.[2] This has been observed in the myocardium of mice treated with ITPP and is a key mechanism behind its therapeutic effects in conditions like heart failure and its potential as an anti-cancer agent by normalizing the tumor microenvironment.[2][7]

Experimental Protocols

Synthesis of ITPP Sodium Salt

This protocol outlines the laboratory synthesis of this compound from inositol hexaphosphate (IP6).[8]

Methodology:

-

Preparation of Perprotonated IP6: Pass a solution of IP6 dodecasodium salt through a column containing Dowex 50 resin in its H+ form.

-

Formation of Triethylammonium Salt: Convert the resulting perprotonated IP6 into its triethylammonium salt.

-

Cyclization: Heat the IP6 triethylammonium salt with dicyclohexylcarbodiimide in an acetonitrile/water solution (2:1 ratio) to induce triple cyclization, forming the triethylammonium salt of ITPP.

-

Cation Exchange: Pass an aqueous solution of the ITPP triethylammonium salt over Dowex Marathon C Na+ resin until the cation exchange of triethylammonium for sodium is complete.

-

Isolation: Evaporate the aqueous solution to obtain the sodium salt of ITPP as a solid.

Measurement of Oxygen-Hemoglobin Dissociation Curve

The oxygen-hemoglobin dissociation curve and P50 values are critical for assessing the efficacy of allosteric effectors like ITPP. The HEMOX™ Analyzer is a standard instrument for these measurements.[9]

Methodology:

-

Sample Preparation: Dilute a small volume of whole blood (e.g., 20 µL) with HEMOX™ solution (containing TES buffer, NaCl, and KCl at pH 7.4) and an anti-foaming agent.[9]

-

Instrument Setup: Introduce the prepared sample into the HEMOX™ Analyzer's optical cuvette, which contains an oxygen electrode and is maintained at 37°C.[9]

-

Oxygenation: Fully oxygenate the sample by bubbling compressed air through it.

-

Deoxygenation and Data Recording: Initiate the deoxygenation process by introducing nitrogen gas. The instrument continuously measures the partial pressure of oxygen (pO2) with the Clark electrode and the percentage of oxyhemoglobin spectrophotometrically as oxygen is displaced.

-

Data Analysis: The instrument's software plots the oxygen saturation as a function of pO2, generating the oxygen dissociation curve. The P50 value is then calculated from this curve.

In Vivo Tissue Oxygenation Measurement by EPR Oximetry

Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique for the in vivo measurement of tissue oxygen partial pressure (pO2).[1]

Principles:

EPR oximetry relies on the introduction of an oxygen-sensitive paramagnetic spin probe into the tissue of interest. The EPR spectral linewidth of this probe is broadened in the presence of oxygen due to Heisenberg spin exchange. The degree of line broadening is directly proportional to the local oxygen concentration.

General Protocol:

-

Spin Probe Selection: Choose a suitable paramagnetic spin probe (e.g., a trityl radical or particulate material like India ink).

-

Probe Implantation/Injection: Introduce the spin probe into the target tissue (e.g., a tumor) via implantation of a solid probe or injection of a soluble probe.

-

Animal Placement: Position the anesthetized animal within the EPR spectrometer's resonator.

-

Data Acquisition: Acquire EPR spectra from the region containing the spin probe.

-

Data Analysis: Measure the linewidth of the acquired EPR spectrum.

-

pO2 Calculation: Convert the measured linewidth to pO2 using a pre-determined calibration curve.

-

Experimental Intervention: Administer ITPP and repeat EPR measurements at various time points to monitor changes in tissue pO2.

X-ray Crystallography of Hemoglobin-ITPP Complex

Determining the three-dimensional structure of the hemoglobin-ITPP complex provides invaluable insight into the molecular basis of its allosteric regulation.

General Protocol:

-

Hemoglobin Purification: Purify human or animal hemoglobin from red blood cell lysates.

-

Deoxygenation: Prepare deoxygenated hemoglobin (deoxy-Hb) by subjecting the purified hemoglobin to anaerobic conditions, often with the addition of a reducing agent like sodium dithionite.

-

Co-crystallization:

-

Incubate the deoxy-Hb with a molar excess of this compound.

-

Set up crystallization trials using appropriate precipitants (e.g., polyethylene glycol or high-salt solutions) under anaerobic conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

-

Crystal Harvesting and Cryo-protection: Carefully harvest the grown crystals and transfer them to a cryo-protectant solution to prevent ice formation during X-ray data collection.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam (typically at a synchrotron source) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the hemoglobin-ITPP complex using molecular replacement, with a known hemoglobin structure as the starting model. Refine the atomic coordinates to fit the experimental electron density map.

Conclusion

This compound represents a compelling molecule for the allosteric modulation of hemoglobin, with a clear mechanism of action that leads to enhanced oxygen delivery to tissues. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of ITPP. The ability to precisely measure its effects on hemoglobin function and in vivo tissue oxygenation is crucial for its continued development and potential translation into clinical applications for a range of hypoxia-related diseases.

References

- 1. advancedcompounds.com [advancedcompounds.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of salt solution on the physicochemical properties and in vitro/ in vivo expression of mRNA/LNP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Size and Shape Controlled Crystallization of Hemoglobin for Advanced Crystallography [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. US20100267674A1 - Calcium/sodium salt of inositol tripyrophosphate as an allosteric effector of hemoglobin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

An In-depth Guide to Myo-Inositol Trispyrophosphate (ITPP) and its Role in Enhancing Tissue Oxygenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has garnered significant interest for its ability to enhance oxygen delivery to tissues. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby facilitating the release of oxygen in hypoxic environments. This whitepaper provides a comprehensive overview of the core mechanism of ITPP, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and outlines the therapeutic potential of this novel molecule.

Introduction

Adequate oxygen supply is critical for cellular metabolism and overall physiological function. In numerous pathological conditions, such as heart failure, cancer, and ischemic diseases, tissue hypoxia is a central feature that exacerbates disease progression. Myo-inositol trispyrophosphate (ITPP), a pyrophosphate derivative of phytic acid, has emerged as a promising therapeutic candidate to counteract hypoxia.[1][2] Unlike its precursor, phytic acid, ITPP can permeate the red blood cell (RBC) membrane.[2] Once inside the RBC, it acts as an allosteric modulator of hemoglobin, promoting the release of oxygen into peripheral tissues.[2][3] This document serves as a technical guide to the fundamental aspects of ITPP's function and its evaluation.

Mechanism of Action

ITPP's primary mechanism involves the allosteric regulation of hemoglobin (Hb). It selectively enters red blood cells, a process believed to be mediated by the band 3 anion transporter.[3] Inside the erythrocyte, ITPP binds to the same site as 2,3-bisphosphoglycerate (2,3-BPG), a natural allosteric effector of hemoglobin. This binding stabilizes the T (tense) state of hemoglobin, which has a lower affinity for oxygen. Consequently, the hemoglobin-oxygen dissociation curve shifts to the right, indicating that for any given partial pressure of oxygen (pO2), more oxygen is released from hemoglobin.[4][5] This enhanced oxygen offloading at the tissue level helps to alleviate hypoxia.[6][7] Evidence suggests that this increased oxygen availability can lead to downstream effects such as the suppression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][6]

Figure 1: Mechanism of ITPP-mediated oxygen delivery.

Quantitative Data on ITPP Efficacy

Numerous preclinical studies have quantified the effects of ITPP on physiological parameters related to oxygen delivery and physical performance. The data consistently demonstrate a dose-dependent increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a key indicator of reduced hemoglobin-oxygen affinity.

Table 1: Effect of ITPP on Hemoglobin P50 in Mice

| ITPP Dose (i.p.) | Mean P50 (torr) | % Increase in P50 | Reference |

| Control | 37.3 ± 1.5 | - | [4] |

| 1 g/kg | ~45.5 | ~22% | [4][5] |

| 2 g/kg | ~51.1 | ~37% | [4][5] |

| 0.5-3 g/kg | - | up to 31% (maximal) | [1][4] |

Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice

| Animal Model | ITPP Administration | % Increase in Exercise Capacity | Reference |

| Normal Mice | i.p. injection (0.5-3 g/kg) | up to 57 ± 13% | [1][4] |

| Normal Mice | Oral (in drinking water) | 34 ± 10% | [1][6] |

| Heart Failure Mice | i.p. injection | up to 63 ± 7% | [1][6] |

| Heart Failure Mice | Oral (in drinking water) | 34 ± 10% | [1][6] |

Table 3: Effect of ITPP on Tumor Oxygenation

| Tumor Model | ITPP Dose | Change in pO2 (mm Hg) | Time to Max Effect | Reference |

| 9L-glioma | 2 g/kg (single dose) | 83.6% increase | 2 hours | [8] |

| FSaII fibrosarcoma | 2 g/kg (single dose) | 29.6% increase | 2 hours | [8] |

| B16 melanoma | 6-dose protocol | Increase to 14.6 ± 9.55 | After 5th dose | [9] |

| 4T1 breast carcinoma | 3-dose protocol | Increase to 27.7 ± 9.94 | After 2nd dose | [9] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for key experiments involving ITPP.

In Vivo Administration of ITPP in Mice

-

Objective: To assess the systemic effects of ITPP on physiological parameters.

-

Materials: Myo-inositol trispyrophosphate hexasodium salt, sterile saline or drinking water, laboratory mice (e.g., C57BL/6), appropriate syringes and gavage needles.

-

Intraperitoneal (i.p.) Injection Protocol:

-

Prepare ITPP solutions by dissolving the compound in sterile saline to the desired concentration (e.g., 100-300 mg/mL).

-

Calculate the required volume for each mouse based on its body weight and the target dose (e.g., 0.5-3 g/kg).[1][4]

-

Administer the ITPP solution via intraperitoneal injection.

-

House the animals under standard conditions and perform subsequent analyses at specified time points (e.g., 18-24 hours post-injection).[4][5]

-

-

Oral Administration Protocol:

Measurement of Hemoglobin-Oxygen Dissociation (P50)

-

Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin.

-

Materials: Whole blood sample, HEMOX Analyzer or similar spectrophotometric instrument, buffer solutions, compressed nitrogen and air.[5][10]

-

Protocol:

-

Collect a whole blood sample (e.g., 50 µL) from the mouse (control or ITPP-treated) via cardiac puncture or tail vein sampling into a heparinized tube.

-

Load the blood sample into the measurement cuvette of the HEMOX Analyzer.

-

The instrument first saturates the sample with oxygen (equilibration with compressed air).

-

Then, nitrogen is introduced to gradually deoxygenate the hemoglobin.[10]

-

The spectrophotometer continuously measures the absorbance changes at specific wavelengths to determine the percent oxygen saturation as the partial pressure of oxygen decreases.[11]

-

The instrument's software generates an oxygen-hemoglobin dissociation curve and calculates the p50 value—the pO2 at which hemoglobin is 50% saturated.[5][12]

-

Assessment of Maximal Exercise Capacity

-

Objective: To evaluate the effect of enhanced oxygen delivery on physical performance.

-

Materials: Motorized treadmill for mice, air-puff stimulation system.[13][14]

-

Protocol:

-

Acclimatize the mice to the treadmill for several days before the baseline measurement.

-

Measure the baseline maximal exercise capacity for each mouse by having it run on the treadmill with a progressively increasing workload (speed and/or incline).

-

Use a motivational stimulus, such as a gentle air puff, to encourage continued running.[14]

-

Record the total distance run or time to exhaustion as the measure of maximal exercise capacity.[13]

-

Administer ITPP or a placebo to the mice.[13]

-

Re-measure the maximal exercise capacity at a specified time after treatment (e.g., 16-24 hours) in a blinded manner.[4][14]

-

Figure 2: General workflow for in vivo ITPP studies.

Therapeutic Potential and Logical Framework

The ability of ITPP to increase oxygen delivery to tissues underpins its therapeutic potential for a range of hypoxia-related diseases. In heart failure, improved oxygenation of the myocardium and skeletal muscles could enhance cardiac function and increase exercise tolerance, a common debilitating symptom for patients.[1][6] In oncology, alleviating tumor hypoxia can make cancer cells more susceptible to radiation therapy and certain chemotherapies.[8][9] Furthermore, ITPP has been shown to inhibit hypoxia-induced pathological angiogenesis.[5]

Figure 3: Logical framework of ITPP's therapeutic potential.

Conclusion

Myo-inositol trispyrophosphate is a potent modulator of hemoglobin-oxygen affinity with a well-defined mechanism of action. Preclinical data strongly support its ability to increase oxygen delivery to tissues, leading to significant improvements in physiological function in models of heart failure and cancer. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of ITPP. Further investigation is warranted to translate these promising preclinical findings into clinical benefits for patients with hypoxia-driven diseases.

References

- 1. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 3. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of myo‐inositol trispyrophosphate (ITPP) on tumour oxygenation and response to irradiation in rodent tumour models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 10. biology.stackexchange.com [biology.stackexchange.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. mayocliniclabs.com [mayocliniclabs.com]

- 13. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt in Alleviating Tumor Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor hypoxia is a critical feature of the tumor microenvironment, contributing to malignant progression, therapeutic resistance, and immune evasion.[1][2] Myo-inositol trispyrophosphate (ITPP), an allosteric effector of hemoglobin, presents a promising strategy to counteract tumor hypoxia.[3] By enhancing the release of oxygen from red blood cells, ITPP effectively re-oxygenates hypoxic tumor tissues.[4][5] This guide provides a comprehensive overview of the mechanism of action of ITPP sodium salt, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing its effects, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

ITPP functions through a dual mechanism to alleviate tumor hypoxia and its downstream consequences.

1.1 Allosteric Modulation of Hemoglobin: The primary mechanism of ITPP is its function as a synthetic, membrane-permeant allosteric effector of hemoglobin.[5][6] It binds to hemoglobin and decreases its affinity for oxygen, shifting the oxygen-hemoglobin dissociation curve to the right.[7] This facilitates the release of bound oxygen from red blood cells, particularly in the low partial pressure of oxygen (pO2) characteristic of the tumor microenvironment.[3][4] The increased oxygen availability directly counteracts tumor hypoxia, shifting hypoxic regions toward normoxia.[1][8]

1.2 Normalization of Tumor Vasculature: Beyond its effects on oxygen delivery, ITPP promotes the normalization of the chaotic and leaky tumor vasculature. It achieves this by activating the endothelial Phosphatase and Tensin homolog (PTEN), a key tumor suppressor protein.[9][10] PTEN activation helps to stabilize and mature tumor vessels, leading to more efficient blood perfusion and, consequently, improved and sustained tumor oxygenation.[6][9]

Signaling Pathway of ITPP Action

Caption: Mechanism of ITPP in the tumor microenvironment.

Quantitative Data on Efficacy

Preclinical and clinical studies have provided quantitative evidence of ITPP's ability to re-oxygenate tumors and impact disease progression.

Preclinical Efficacy Data

Studies in murine models of melanoma (B16) and breast carcinoma (4T1) demonstrate a significant increase in tumor oxygenation following ITPP administration.[1][8] This re-oxygenation leads to reduced tumor growth and metastasis.[6]

| Parameter Measured | Tumor Model | Treatment Protocol | Result | Reference |

| Tumor Oxygenation (pO2) | 4T1 Breast Carcinoma | Three-dose ITPP protocol | Max pO2 increase to 27.7 ± 9.94 mm Hg (vs. 4.5 ± 4.83 mm Hg in control) | [8] |

| 4T1 Breast Carcinoma | Four-dose ITPP protocol | Mean pO2 increase to 12.4 ± 16.38 mm Hg (vs. 3.6 ± 4.69 mm Hg in control) | [8] | |

| B16F10 Melanoma | Six-dose ITPP protocol (days 5,6,11,12,17,18) | Mean pO2 increase to 15.6 ± 6.38 mm Hg (vs. 5.5 ± 3.37 mm Hg in control) | [8] | |

| Generic Tumors | Single ITPP injection | pO2 increase detectable after 30 min, reaching 40 mmHg | [6] | |

| Tumor Growth | B16F10Luc Melanoma | ITPP treatment (unspecified) | Mean tumor weight reduced from 2.5 ± 0.5 g to 0.5 ± 0.2 g at day 23 | [6] |

| Molecular Markers | Human Microvascular Endothelial Cells (in vitro, hypoxic) | Co-culture with ITPP-loaded RBCs | VEGF expression reduced to <20% of control | [5] |

| B16F10/Mammary Cancer | ITPP treatment | Strong downregulation of HIF-1α and HIF-2 mRNA and protein | [6] |

Clinical Trial Data

A Phase Ib dose-escalation study (NCT02528526) evaluated the safety and efficacy of ITPP in patients with advanced hepatopancreatobiliary malignancies.[11][12]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 12,390 mg/m² | [11][12] |

| Treatment-Related Toxicities | 32 events, mostly hypercalcemia, requiring minimal intervention | [11] |

| Disease Stabilization (ITPP Monotherapy) | 52% of patients | [11][12] |

| Partial Response (Post-subsequent Chemotherapy) | 10% of patients | [11] |

| Stable Disease (Post-subsequent Chemotherapy) | 60% of patients | [11][12] |

| Angiogenic Marker Changes | Decrease in markers (VEGFA, ANG1, etc.) noted in ~60% of patients | [11][13] |

Experimental Protocols

Accurate assessment of tumor hypoxia and the effects of ITPP requires specific experimental methodologies.

Protocol: In Vivo Tumor pO2 Measurement by EPR Oximetry

This protocol describes the direct and repeated measurement of local pO2 in tumors of live animals using an implantable oxygen sensor.[1][8]

Materials:

-

Tumor-bearing mice (e.g., B16 or 4T1 models)

-

Implantable oxygen sensors ("OxyChip")

-

Electron Paramagnetic Resonance (EPR) spectrometer

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for implantation

Procedure:

-

Sensor Implantation: Anesthetize the mouse. Make a small incision in the skin adjacent to the tumor. Using a trocar, insert the OxyChip sensor directly into the tumor tissue. Suture the incision. Allow the animal to recover for at least 24 hours before the first measurement.

-

Animal Preparation: For each measurement, anesthetize the mouse and place it in a restraining device compatible with the EPR spectrometer.

-

Baseline Measurement: Position the mouse within the EPR spectrometer so that the implanted OxyChip is in the center of the resonator. Record the baseline EPR spectrum to determine the pre-treatment pO2 level. The line width of the EPR spectrum is proportional to the local oxygen concentration.

-

ITPP Administration: Administer this compound systemically (e.g., intraperitoneal injection) according to the desired dose and schedule.[8]

-

Post-Treatment Measurements: At defined time points post-ITPP administration (e.g., hours to days), repeat the EPR measurement (Step 3) to monitor the dynamics of tumor pO2.[8]

-

Data Analysis: Convert the EPR line widths to pO2 values (mm Hg) using a pre-established calibration curve. Plot pO2 levels over time for treated versus control (saline-injected) animals.

Protocol: Non-Invasive Tumor Oxygenation Assessment by MSOT

Multispectral Optoacoustic Tomography (MSOT) provides a non-invasive method to quantify total hemoglobin and calculate oxygen saturation (%sO2) in tumor tissue.[14]

Materials:

-

Tumor-bearing mice

-

MSOT imaging system

-

Anesthesia (isoflurane) and physiological monitoring station

-

This compound solution and control (e.g., PBS)

Procedure:

-

Animal Preparation: Anesthetize the mouse and place it on the imaging stage. Maintain body temperature and monitor vital signs. Apply ultrasound gel to the tumor area for acoustic coupling.

-

Baseline Imaging: Acquire a baseline MSOT scan of the tumor. The system emits light at multiple wavelengths (e.g., 700-875 nm), which is absorbed by oxyhemoglobin (HbO2) and deoxyhemoglobin (Hb).[14] The resulting thermoelastic expansion generates ultrasound waves that are detected to form an image.

-

ITPP Administration: While the animal remains under anesthesia, administer a single dose of ITPP or saline control.

-

Post-Injection Imaging: Acquire subsequent MSOT scans at various time points after injection (e.g., 3 hours) to monitor changes in HbO2 and Hb levels.[14]

-

Data Analysis: Use spectral unmixing algorithms provided with the MSOT software to differentiate the signals from HbO2 and Hb based on their distinct absorption spectra. Calculate the percentage of oxygen saturation (%sO2 = HbO2 / (HbO2 + Hb)) within the tumor region of interest. Compare the change in %sO2 between baseline and post-injection scans for ITPP-treated versus control groups.

Protocol: Immunohistochemical (IHC) Analysis of Hypoxia Markers

This protocol allows for the visualization and semi-quantification of hypoxia-inducible factors and exogenous hypoxia markers in tumor tissue sections.[15][16]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

-

Hypoxia probe (e.g., pimonidazole hydrochloride), if used

-

Primary antibodies (e.g., anti-HIF-1α, anti-pimonidazole)

-

Secondary antibody detection system (e.g., HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Probe Administration (for exogenous markers): If using pimonidazole, administer the probe to the tumor-bearing animal (e.g., via intraperitoneal injection) 60-90 minutes before sacrificing and harvesting the tumor.[16]

-

Tissue Processing: Excise tumors, fix in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections onto slides.

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Staining:

-

Block endogenous peroxidase activity with 3% H2O2.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary antibody (e.g., anti-HIF-1α) overnight at 4°C.

-

Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP complex.

-

-

Visualization: Apply DAB chromogen substrate. The target protein will appear as a brown precipitate.

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin (blue). Dehydrate, clear, and mount the slides with a coverslip.

-

Analysis: Examine slides under a microscope. Hypoxic regions will show positive brown staining for the marker. The intensity and distribution of the staining can be scored semi-quantitatively.

Preclinical Experimental Workflow

Caption: A typical workflow for preclinical evaluation of ITPP.

Conclusion and Future Directions

This compound represents a novel and effective approach to mitigating tumor hypoxia. Its dual mechanism of enhancing oxygen delivery and normalizing tumor vasculature addresses a fundamental driver of cancer progression and treatment resistance.[1][17] The robust preclinical data, demonstrating significant increases in tumor pO2 and subsequent anti-tumor effects, are supported by initial clinical findings showing good tolerability and signs of activity.[6][8][11] The ability of ITPP to create an "oxygen therapeutic window" makes it an excellent candidate for combination therapies, potentially enhancing the efficacy of radiotherapy, certain chemotherapies, and immunotherapies that are hampered by hypoxic conditions.[1][4][8] Further clinical investigation is warranted to fully define its role in oncology and optimize its use as an adjuvant to standard-of-care treatments.

References

- 1. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)-Local pO2 study in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Tumor Oxygenation by Myo-Inositol Trispyrophosphate Enhances Radiation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Stable tumor vessel normalization with pO2 increase and endothelial PTEN activation by inositol trispyrophosphate brings novel tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. umbrellalabs.is [umbrellalabs.is]

- 8. Oxygen therapeutic window induced by myo-inositol trispyrophosphate (ITPP)–Local pO2 study in murine tumors | PLOS One [journals.plos.org]

- 9. Tumour angiogenesis normalized by myo‐inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumour angiogenesis normalized by myo-inositol trispyrophosphate alleviates hypoxia in the microenvironment and promotes antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase Ib dose-escalation study of the hypoxia-modifier Myo-inositol trispyrophosphate in patients with hepatopancreatobiliary tumors. | Sigma-Aldrich [merckmillipore.com]

- 13. researchgate.net [researchgate.net]

- 14. openworks.mdanderson.org [openworks.mdanderson.org]

- 15. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances [mdpi.com]

- 16. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Myo-Inositol Trispyrophosphate (ITPP) in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myo-inositol trispyrophosphate (ITPP) is a synthetic, membrane-permeant allosteric effector of hemoglobin that has emerged as a promising therapeutic candidate for cardiovascular diseases. By binding to hemoglobin, ITPP reduces its affinity for oxygen, thereby enhancing oxygen release into hypoxic tissues. This mechanism of action holds significant potential for treating conditions characterized by inadequate oxygen supply, such as heart failure and myocardial infarction. Preclinical studies have demonstrated the efficacy of ITPP in improving exercise capacity, preserving cardiac function, and mitigating the detrimental effects of hypoxia on the myocardium. This technical guide provides an in-depth overview of the core science behind ITPP, including its mechanism of action, a summary of key preclinical findings, detailed experimental protocols, and a review of the relevant signaling pathways.

Core Mechanism of Action

ITPP's primary therapeutic effect stems from its ability to modulate the oxygen-hemoglobin dissociation curve. Unlike endogenous allosteric effectors, ITPP is a synthetic molecule designed to readily cross the red blood cell membrane[1]. Once inside the erythrocyte, ITPP binds to the allosteric site of hemoglobin, inducing a conformational change that shifts the oxygen-hemoglobin dissociation curve to the right[2][3]. This rightward shift signifies a decrease in hemoglobin's affinity for oxygen, resulting in a higher partial pressure of oxygen (p50) – the oxygen tension at which hemoglobin is 50% saturated[4][5]. Consequently, at any given oxygen tension in the peripheral tissues, more oxygen is released from hemoglobin, effectively increasing oxygen availability to the cells[6][7].

Signaling Pathway: ITPP's Effect on Oxygen Delivery

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. scintica.com [scintica.com]

- 3. myo-Inositol trispyrophosphate - Wikipedia [en.wikipedia.org]

- 4. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]

- 5. pnas.org [pnas.org]

- 6. Treatment of hypoxia-dependent cardiovascular diseases by myo-inositol trispyrophosphate (ITPP)-enhancement of oxygen delivery by red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of hypoxia‐dependent cardiovascular diseases by myo‐inositol trispyrophosphate (ITPP)‐enhancement of oxygen delivery by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Hemoglobin Modulator ITPP: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

myo-Inositol trispyrophosphate (ITPP) is a synthetic, cell-permeable allosteric effector of hemoglobin that has garnered significant interest for its potential therapeutic applications in conditions associated with tissue hypoxia, such as cancer and cardiovascular diseases. By binding to hemoglobin, ITPP reduces its oxygen affinity, thereby promoting the release of oxygen into tissues. This technical guide provides an in-depth overview of the discovery and synthesis of the sodium salt of ITPP, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data. Furthermore, it elucidates the signaling pathways modulated by ITPP through comprehensive diagrams.

Discovery and Mechanism of Action

myo-Inositol trispyrophosphate was identified as a novel, membrane-permeant molecule capable of allosterically regulating the oxygen-binding affinity of hemoglobin[1][2]. Unlike other hemoglobin modifiers, ITPP can efficiently cross the red blood cell membrane, a critical feature for its in vivo activity[1].

The primary mechanism of action of ITPP involves its binding to the allosteric site of hemoglobin, the same pocket that binds endogenous effectors like 2,3-bisphosphoglycerate (2,3-BPG)[3]. This binding stabilizes the low-oxygen-affinity T-state (tense state) of hemoglobin, leading to a rightward shift in the oxygen-hemoglobin dissociation curve[3][4]. This shift results in a higher partial pressure of oxygen (p50), the oxygen tension at which hemoglobin is 50% saturated, signifying an enhanced release of oxygen from red blood cells into the surrounding tissues[2][5].

The entry of ITPP into red blood cells is mediated by the band 3 anion transporter[1]. Inhibition of this transporter has been shown to prevent the ITPP-induced shift in the oxygen-hemoglobin equilibrium[1]. This selective uptake by red blood cells contributes to its targeted effect and favorable safety profile[1].

Synthesis and Purification of ITPP Sodium Salt

2.1. Representative Synthesis Protocol

-

Protection of myo-Inositol: Start with the protection of the hydroxyl groups of myo-inositol that are not to be phosphorylated. This can be achieved using various protecting groups, such as benzyl or silyl ethers, to ensure regioselectivity.

-

Phosphorylation: The unprotected hydroxyl groups are then phosphorylated. A common method utilizes phosphoramidite chemistry, for example, using BINOL-derived phosphoramidites, which allows for controlled, regioselective phosphorylation[5].

-

Pyrophosphorylation: The introduced phosphate groups are subsequently converted to pyrophosphates. This can be achieved by reacting the phosphorylated intermediate with a suitable phosphate donor, such as CMP-morpholidate, in an anhydrous solvent like pyridine.

-

Deprotection: All protecting groups are removed to yield the free inositol trispyrophosphate. This step often involves catalytic hydrogenation to remove benzyl groups or treatment with fluoride sources for silyl groups.

-

Purification and Salt Formation: The crude ITPP is purified using anion-exchange chromatography[2]. A gradient of a salt solution (e.g., sodium chloride or ammonium bicarbonate) is used to elute the highly charged ITPP. To obtain the sodium salt, the purified ITPP can be passed through a column of a strong cation-exchange resin in the Na+ form, or by titration with a sodium hydroxide solution followed by lyophilization. The final product is typically a white powder.

2.2. Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the structure and phosphorylation pattern of the inositol ring.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data

The efficacy of ITPP has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effect of ITPP on Hemoglobin Oxygen Affinity (p50) in Mice

| Dosage (i.p.) | Mean Increase in p50 | Reference |

| 1 g/kg | 22% | [5] |

| 2 g/kg | 37% | [5] |

Table 2: Effect of ITPP on Maximal Exercise Capacity in Mice

| Animal Model | Dosage | Maximal Increase in Exercise Capacity | Reference |

| Normal Mice | 0.5-3 g/kg (i.p.) | 57 ± 13% | [2] |

| Mice with Severe Heart Failure | i.p. administration | 63 ± 7% | [2] |

| Normal and Failing Mice | Oral administration in drinking water | 34 ± 10% | [2] |

Table 3: Effect of ITPP on Tumor Oxygenation

| Tumor Model | ITPP Treatment | Change in Tumor pO2 | Reference |

| B16 Melanoma | Systemic administration | Elevated by 10-20 mm Hg | [6] |

| 4T1 Breast Carcinoma | Systemic administration | Elevated by 10-20 mm Hg | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of ITPP.

4.1. Measurement of Hemoglobin Oxygen Dissociation Curve (p50)

4.1.1. Principle

The oxygen-hemoglobin dissociation curve is determined using a Hemox-Analyzer, which measures the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of hemoglobin (%HbO2) in a blood sample.

4.1.2. Materials

-

Hemox-Analyzer (TCS Scientific Corp.)

-

Hemox-Solution (buffer, pH 7.4)

-

Anticoagulated whole blood (e.g., with heparin)

-

Nitrogen gas

-

Compressed air

4.1.3. Protocol

-

Sample Preparation: Dilute 50 µL of whole blood in 5 mL of Hemox-Solution.

-

Instrument Setup:

-

Turn on the Hemox-Analyzer and allow it to warm up.

-

Calibrate the pO2 electrode according to the manufacturer's instructions.

-

Equilibrate the sample chamber to 37°C.

-

-

Measurement:

-

Introduce the diluted blood sample into the measurement cuvette.

-

Saturate the sample with oxygen by bubbling compressed air through it until 100% saturation is achieved.

-

Initiate the deoxygenation process by bubbling nitrogen gas through the sample.

-

The instrument will continuously record the pO2 and %HbO2, generating the oxygen dissociation curve.

-

-

Data Analysis: The p50 value, which is the pO2 at 50% hemoglobin saturation, is automatically calculated and displayed by the instrument's software.

4.2. Assessment of Maximal Exercise Capacity in Mice

4.2.1. Principle

A motorized treadmill is used to determine the maximal exercise capacity of mice, measured as the total distance run until exhaustion.

4.2.2. Materials

-

Motorized treadmill for mice with adjustable speed and incline, and an air-puff stimulus at the rear of the lane.

-

C57BL/6 mice (or other relevant strain).

4.2.3. Protocol

-

Acclimation: For several days prior to the experiment, acclimate the mice to the treadmill for 10-15 minutes each day at a low speed (e.g., 5-10 m/min) and 0° incline to minimize stress.

-

Exercise Test:

-

Place the mouse on the treadmill.

-

Start the treadmill at a low speed (e.g., 10 m/min) and a fixed incline (e.g., 15°).

-

Increase the speed by a set increment (e.g., 2 m/min) every 2-3 minutes.

-

Encourage the mouse to run using a gentle air puff.

-

Exhaustion is defined as the point at which the mouse remains on the rear grid for a continuous period (e.g., 10 seconds) despite the air-puff stimulus.

-

-

Data Collection: Record the total time and speed at exhaustion to calculate the total distance run.

4.3. In Vivo Tumor Oxygenation Measurement by EPR Oximetry

4.3.1. Principle

Electron Paramagnetic Resonance (EPR) oximetry is a non-invasive technique to measure the partial pressure of oxygen (pO2) in tissues. It utilizes an oxygen-sensitive paramagnetic probe, such as an "OxyChip," implanted in the tissue of interest.

4.3.2. Materials

-

L-band EPR spectrometer

-

Implantable oxygen-sensitive probe (e.g., OxyChip)

-

Anesthesia (e.g., isoflurane)

-

Tumor-bearing mice

4.3.3. Protocol

-

Probe Implantation:

-

Anesthetize the mouse.

-

Surgically implant the OxyChip into the tumor.

-

Allow the animal to recover for a few days before measurements.

-

-

EPR Measurement:

-

Anesthetize the mouse and place it in the EPR spectrometer.

-

Position the surface loop resonator over the implanted probe.

-

Acquire the EPR spectrum of the probe. The spectral linewidth is dependent on the local pO2.

-

-

Data Analysis:

-

The pO2 is calculated from the linewidth of the EPR spectrum using a pre-determined calibration curve.

-

Repeated measurements can be taken over time to monitor changes in tumor oxygenation following ITPP administration.

-

Signaling Pathways and Molecular Interactions

The biological effects of ITPP stem from its ability to modulate hemoglobin's oxygen affinity, which in turn influences downstream signaling pathways sensitive to oxygen levels.

5.1. ITPP's Allosteric Regulation of Hemoglobin

ITPP binds to the 2,3-BPG binding pocket of deoxyhemoglobin, stabilizing the T-state conformation. This allosteric modulation reduces hemoglobin's affinity for oxygen, promoting its release in peripheral tissues.

Caption: Allosteric regulation of hemoglobin by ITPP.

5.2. Downstream Effects on HIF-1α Signaling

By increasing tissue oxygenation, ITPP counteracts hypoxia, a key driver of various pathological processes. One of the master regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glycolysis, and cell survival. ITPP, by alleviating hypoxia, promotes the degradation of HIF-1α.

Caption: ITPP's effect on the HIF-1α signaling pathway.

Conclusion

myo-Inositol trispyrophosphate sodium salt represents a promising therapeutic agent for a variety of diseases characterized by tissue hypoxia. Its well-defined mechanism of action, involving the allosteric modulation of hemoglobin, leads to enhanced oxygen delivery to tissues. The preclinical data robustly support its efficacy in improving exercise capacity in heart failure models and in alleviating tumor hypoxia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ITPP and related compounds. Future research should focus on optimizing its synthesis and formulation for clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Buy Myo-inositol trispyrophosphate (EVT-344896) | 802590-64-3 [evitachem.com]

- 3. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of racemic myo-inositol 1,4,5-trisphosphate 3-O-methylenecarboxylate, a Ca2+-mobilising myo-lnositol 1,3,4,5-tetrakisphosphate analogue - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective phosphorylation of myo-inositol with BINOL-derived phosphoramidites and its application for protozoan lysophosphatidylinositol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cell membrane permeable esters of D-myo-inositol 1,4,5-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to myo-Inositol Trispyrophosphate (ITPP) Hexasodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in the scientific and medical communities for its ability to modulate the oxygen-releasing capacity of red blood cells. This property presents a promising therapeutic strategy for conditions associated with tissue hypoxia, such as cardiovascular diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ITPP hexasodium salt, along with key experimental methodologies.

Chemical Properties and Structure

ITPP hexasodium salt is a white to off-white solid. It is a highly polar and hygroscopic compound. While some sources describe it as soluble in water, others indicate it is slightly soluble and may require sonication for complete dissolution.[1] Lyophilized powder is recommended for long-term storage, with reconstitution in sterile water immediately before use.[2]

Quantitative Data

The key chemical and physical properties of ITPP hexasodium salt are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₆Na₆O₂₁P₆ | [3] |

| Molecular Weight | 737.88 g/mol | [3] |

| CAS Number | 23103-35-7 | [3] |

| Melting Point | >270°C (decomposes) | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Slightly soluble in water (sonication may be required) | [1] |

| Purity | >95% (by HPLC) | [4] |

| ³¹P NMR Chemical Shifts (in D₂O) | δ -10.2, -11.5, and -12.8 ppm | [2] |

| Mass Spectrometry ([M-Na]⁻) | m/z 653.8 | [2] |

Mechanism of Action and Signaling Pathway

ITPP functions as an allosteric modulator of hemoglobin (Hb). It binds to a site on the hemoglobin tetramer distinct from the oxygen-binding site, inducing a conformational change that lowers the affinity of hemoglobin for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the right results in enhanced oxygen release in tissues, particularly in hypoxic environments.[5]

The uptake of ITPP into red blood cells is reportedly mediated by the band 3 anion transporter.[6] Once inside the erythrocyte, ITPP influences the allosteric equilibrium of hemoglobin, favoring the T-state (tense state) over the R-state (relaxed state). The T-state has a lower affinity for oxygen, thus promoting its release.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of ITPP hexasodium salt.

Caption: Mechanism of ITPP-mediated oxygen delivery to hypoxic tissues.

Experimental Protocols

Synthesis and Purification of ITPP Hexasodium Salt

General Synthesis Procedure:

-

Phosphorylation: myo-Inositol is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), under controlled temperature and pH conditions.

-

Salt Formation: Following phosphorylation, the product is converted to its hexasodium salt.

-

Purification: The crude ITPP hexasodium salt is purified using strong anion-exchange chromatography. Elution is typically performed with a sodium chloride gradient (e.g., 0.5–1.0 M).

-

Desalting: The purified salt is desalted via dialysis or size-exclusion chromatography.[2]

Analytical Methods

Objective: To detect and quantify ITPP in biological matrices. A high-performance ion chromatography (HPIC) system is often employed.

Methodology:

-

Sample Preparation: Biological samples (e.g., red blood cell lysates) are prepared to isolate the analyte.

-

Chromatographic Separation:

-

Column: A suitable anion-exchange column (e.g., Omni Pac PAX-100) is used.

-

Mobile Phase: A gradient elution is typically employed. For instance, a gradient of hydrochloric acid in a water:2-propanol mixture has been described for the separation of inositol phosphates.

-

Post-Column Reaction: To enhance detection, the eluent can be mixed with a reagent solution in a post-column reactor. For example, a solution of 0.1% Fe(NO₃)₃·9H₂O in 2% HClO₄ can be used for the detection of inositol phosphates.

-

-

Detection: The concentration of ITPP is determined by a suitable detector, often a conductivity detector.

Objective: To provide a highly sensitive and specific method for the quantification of ITPP in complex biological matrices like plasma and urine.

Methodology:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Due to the hydrophilic nature of ITPP, a mixed-mode weak anion exchange SPE can be used for extraction from biological matrices.

-

Reconstitution: The extracted sample is reconstituted in a solvent compatible with the LC mobile phase. A mixture of ammonium acetate in deionized water, methanol, and acetonitrile has been shown to provide good response and peak shape.[7]

-

-

Chromatographic Separation:

-

Technique: Hydrophilic Interaction Chromatography (HILIC) is preferred for the retention of polar compounds like ITPP.

-

Column: A HILIC column is used for separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The transitions of the doubly-charged deprotonated ITPP molecule (e.g., m/z 301.9) can be monitored.[7]

-

In Vitro Assay for Hemoglobin Oxygen Affinity

Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin. This is often quantified by measuring the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Methodology:

-

Sample Preparation: Whole blood or a suspension of red blood cells is incubated with varying concentrations of ITPP hexasodium salt.

-

Measurement of Oxygen Dissociation Curve:

-

Instrumentation: A Hemox™ Analyzer or a similar instrument is used to measure the oxygen-hemoglobin dissociation curve.

-

Principle: The instrument measures the change in absorbance of hemoglobin as it becomes oxygenated and deoxygenated, allowing for the determination of the P50 value.

-

-

Data Analysis: The P50 values obtained in the presence of different concentrations of ITPP are compared to the control (without ITPP) to quantify the rightward shift in the oxygen dissociation curve. An increase in the P50 value indicates a decrease in oxygen affinity.[8]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the effect of ITPP on hemoglobin's oxygen affinity.

Caption: Experimental workflow for assessing ITPP's effect on Hb oxygen affinity.

Conclusion

ITPP hexasodium salt holds considerable promise as a therapeutic agent for diseases characterized by tissue hypoxia. Its well-defined mechanism of action as an allosteric modulator of hemoglobin provides a clear rationale for its development. The analytical methods described herein offer robust approaches for its detection and quantification in biological systems, which are crucial for preclinical and clinical investigations. Further research into detailed synthesis and formulation protocols will be vital for advancing this compound through the drug development pipeline.

References

- 1. Myo-Inositol Trispyrophosphate HexasodiuM Salt | 23103-35-7 [chemicalbook.com]

- 2. myo-Inositol Trispyrophosphate Hexasodium Salt | 23103-35-7 | Benchchem [benchchem.com]

- 3. Itpp sodium salt | C6H6Na6O21P6 | CID 10439980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myo-Inositol Trispyrophosphate Hexasodium Salt [lgcstandards.com]

- 5. New potential treatment for cardiovascular disease through modulation of hemoglobin oxygen binding curve: Myo-inositol trispyrophosphate (ITPP), from cancer to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myo-Inositol trispyrophosphate: a novel allosteric effector of hemoglobin with high permeation selectivity across the red blood cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rmtcnet.com [rmtcnet.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Myo-Inositol Trispyrophosphate (ITPP) Sodium Salt for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of myo-inositol trispyrophosphate (ITPP) sodium salt for preclinical research applications. ITPP is a synthetic, membrane-permeant allosteric effector of hemoglobin that holds significant promise in therapeutic areas characterized by hypoxia, including oncology and cardiovascular diseases. This document details its mechanism of action, physicochemical properties, and key experimental protocols to facilitate its investigation in a laboratory setting.

Core Concepts and Mechanism of Action

Myo-inositol trispyrophosphate, as a hexasodium salt, is a pyrophosphate derivative of phytic acid.[1] Its primary mechanism of action is the allosteric regulation of hemoglobin.[2] By binding to hemoglobin, ITPP reduces its affinity for oxygen, which shifts the oxygen-hemoglobin dissociation curve to the right.[2][3] This enhanced release of oxygen from red blood cells into tissues effectively counteracts hypoxia.[2]

Downstream of this primary effect, ITPP has been shown to suppress the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[4] This is a critical transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in angiogenesis, cell survival, and metabolism. The proposed mechanism for HIF-1α suppression by ITPP involves the activation of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). Activated PTEN inhibits the PI3K/Akt/mTOR signaling pathway, which is a key regulator of HIF-1α translation. Additionally, the increase in intracellular oxygen levels facilitated by ITPP also contributes to the destabilization and degradation of HIF-1α. The subsequent downregulation of HIF-1α leads to reduced expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[2]

Physicochemical Properties and Formulation

ITPP is typically supplied as a white, solid, hexasodium salt.[5] Key physicochemical properties are summarized in the table below.

| Property | Data | Reference |

| Chemical Formula | C₆H₆Na₆O₂₁P₆ | [6] |

| Molecular Weight | 737.88 g/mol | [6] |

| Appearance | White Solid | [5] |

| Solubility | Soluble in water. | [7] |

| Storage | Store lyophilized powder at -20°C, protected from light. | [8] |

| Solution Stability | Solutions at pH 7.0-7.4 are reported to be stable for 72 hours at 4°C but degrade rapidly above 25°C. For long-term storage, lyophilized powder is recommended, with reconstitution in sterile water immediately before use. | [7] |

Note on Formulation: For in vivo studies, ITPP sodium salt is typically dissolved in sterile saline (0.9% NaCl) for intraperitoneal (IP) or intravenous (IV) administration.[9] For in vitro assays, it can be dissolved in appropriate buffer systems such as phosphate-buffered saline (PBS) or Tris buffer.

Synthesis and Purification Overview

Purification of the crude ITPP product is typically achieved by anion-exchange chromatography.[7] A strong anion-exchange resin, such as Dowex 1X8-200, can be used. The hexasodium salt is eluted using a sodium chloride gradient (e.g., 0.5–1.0 M NaCl).[7] Following elution, desalting is performed, for example, by dialysis or size-exclusion chromatography, to obtain the purified ITPP hexasodium salt.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are used to confirm the chemical structure of ITPP. While reference spectra for this compound are not widely published, a certificate of analysis for a commercial batch indicates that the spectra are "Consistent with structure".[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized ITPP. Anion-exchange or ion-pair reversed-phase chromatography methods can be developed for this purpose.[11][12] A purity of ≥95% is generally expected for research-grade material.[11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of ITPP.

Preclinical Applications and In Vivo Data

This compound has been investigated in various preclinical models of diseases characterized by hypoxia.

Oncology: In rodent models of pancreatic cancer and glioblastoma, ITPP has been shown to increase tumor oxygenation, inhibit tumor growth, and enhance the efficacy of conventional therapies like gemcitabine and radiation.[9]

Cardiovascular Disease: In a rat model of myocardial infarction, chronic ITPP treatment was found to partially prevent post-infarction heart failure.[4] It has also been shown to prevent right ventricular failure and improve survival in a rat model of monocrotaline-induced pulmonary hypertension.

Quantitative In Vivo Data

| Parameter | Animal Model | Dosage | Result | Reference |

| Tumor Oxygenation (pO₂) | Mouse | 2 g/kg (single dose) | Highest enhancement of tumor pO₂ observed at 2 hours post-administration. | [9] |

| Antitumor Activity | Rat | 1.5 g/kg (weekly IV for 11 weeks) | Significantly extended survival time in a pancreatic cancer model. | [8] |

| Cardioprotective Effect | Rat | 1.5 g/kg (IP, twice weekly for 4 weeks) | Halted the increase of left ventricular dilation and reduced impairment of ejection fraction in a myocardial infarction model. | [8] |

| Parameter | Value Range |

| Time to Cmax | 6 hours |

| Elimination Half-life | ~1-3 hours |

Experimental Protocols

6.1. In Vitro Hemoglobin Oxygen Dissociation Assay

This protocol provides a general framework for assessing the effect of ITPP on the oxygen-binding affinity of hemoglobin. A high-throughput method using a microplate reader is described.[13][14]

Materials:

-

Purified hemoglobin

-

This compound

-